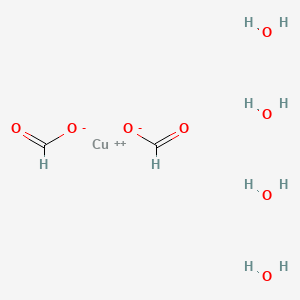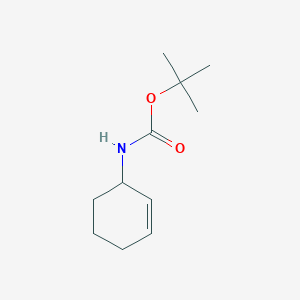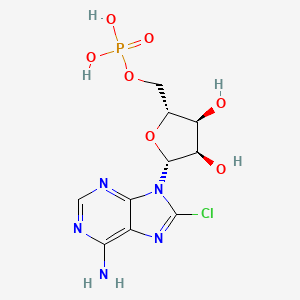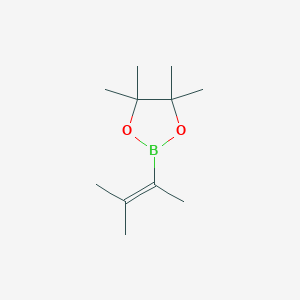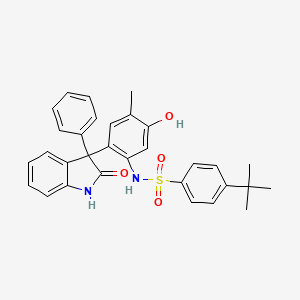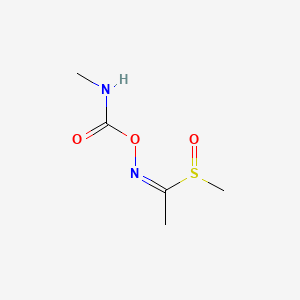
(4-Chloro-3-méthoxyphényl)méthanol
Vue d'ensemble
Description
“(4-Chloro-3-methoxyphenyl)methanol” is a chemical compound with the molecular formula C8H9ClO2 . It has a molecular weight of 172.61 g/mol . The IUPAC name for this compound is (4-chloro-3-methoxyphenyl)methanol .
Molecular Structure Analysis
The InChI string for “(4-Chloro-3-methoxyphenyl)methanol” is InChI=1S/C8H9ClO2/c1-11-8-4-6 (5-10)2-3-7 (8)9/h2-4,10H,5H2,1H3 . The Canonical SMILES string is COC1=C (C=CC (=C1)CO)Cl .
Physical and Chemical Properties Analysis
“(4-Chloro-3-methoxyphenyl)methanol” has a molecular weight of 172.61 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . The Rotatable Bond Count is 2 . The Exact Mass and Monoisotopic Mass are both 172.0291072 g/mol . The Topological Polar Surface Area is 29.5 Ų .
Applications De Recherche Scientifique
Agriculture: Gestion des parasites
(4-Chloro-3-méthoxyphényl)méthanol a des applications potentielles en agriculture, en particulier dans la gestion des parasites. La recherche indique que certains composés peuvent être utilisés pour développer des films absorbant les ultraviolets qui contrôlent les thrips résistants aux insecticides . Ces films, lorsqu'ils sont appliqués dans les serres, peuvent réduire considérablement les populations de ravageurs et augmenter les rendements des cultures, offrant une alternative respectueuse de l'environnement aux pesticides chimiques.
Produits pharmaceutiques: Développement de médicaments
Dans l'industrie pharmaceutique, ce composé pourrait être utilisé comme intermédiaire dans la synthèse de divers médicaments. Ses dérivés peuvent être impliqués dans la création de molécules ayant des effets thérapeutiques potentiels, tels que des agents anti-inflammatoires ou des antibiotiques .
Science des matériaux: Production de nanofibres
Les dérivés du composé sont explorés pour leur utilisation dans la production de nanofibres. Ces nanofibres peuvent être incorporées de nanoparticules d'argent pour créer des matériaux aux propriétés antimicrobiennes, qui sont utiles dans la décontamination de l'eau et d'autres applications nécessitant des conditions stériles .
Sciences de l'environnement: Contrôle de la pollution
En sciences de l'environnement, this compound pourrait faire partie de la synthèse de composés utilisés dans la détection et l'élimination des polluants. Son rôle dans le développement de matériaux avancés pour la rémédiation environnementale fait l'objet de recherches continues .
Biochimie: Études enzymatiques
Ce composé peut servir de substrat ou d'inhibiteur dans les études enzymatiques, aidant à élucider les mécanismes d'action de diverses enzymes. La compréhension de ces mécanismes peut conduire au développement de nouveaux tests biochimiques et d'outils de diagnostic .
Chimie analytique: Chromatographie
En chimie analytique, this compound pourrait être utilisé comme étalon ou composé de référence dans les analyses chromatographiques. Ses propriétés bien définies le rendent approprié pour l'étalonnage des instruments et la validation des méthodes analytiques .
Propriétés
IUPAC Name |
(4-chloro-3-methoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2/c1-11-8-4-6(5-10)2-3-7(8)9/h2-4,10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLZSSNHHXWSELG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20448001 | |
| Record name | (4-chloro-3-methoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20448001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13726-17-5 | |
| Record name | (4-chloro-3-methoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20448001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

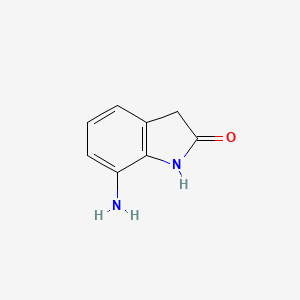
![3,4-Dihydrocyclopenta[b]indol-1(2H)-one](/img/structure/B1599910.png)

